
A Comparative Guide to In Vivo RNA Structure
Probing Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Psoralen-triethylene glycol azide

Cat. No.: B15558944 Get Quote

Authored for researchers, scientists, and drug development professionals, this guide provides

an objective comparison of leading in vivo RNA structure probing techniques. We delve into the

methodologies, data outputs, and inherent strengths and limitations of each approach to inform

your experimental design.

The three-dimensional structure of RNA is intrinsically linked to its function, regulating

everything from gene expression to catalytic activity.[1] Understanding RNA structure within its

native cellular environment is therefore paramount for deciphering biological mechanisms and

developing targeted therapeutics. In vivo probing techniques offer a powerful lens to view these

structures as they exist and function inside living cells.[2]

This guide focuses on prevalent chemical probing methods that are coupled with high-

throughput sequencing. These techniques utilize small, cell-permeable chemicals to modify

structurally accessible nucleotides. The locations of these modifications are then identified by

next-generation sequencing, providing a footprint of the RNA's structural landscape at single-

nucleotide resolution.[3][4]

Key In Vivo RNA Structure Probing Techniques
Several techniques have been developed to probe RNA structure in vivo, each with distinct

advantages and applications. The primary methods discussed here are:

DMS-MaP-seq (Dimethyl Sulfate Mutational Profiling with Sequencing): Utilizes dimethyl

sulfate (DMS) to methylate the Watson-Crick face of unpaired adenine and cytosine bases.
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[1][5]

SHAPE-MaP (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational

Profiling): Employs reagents that acylate the 2'-hydroxyl group of the ribose backbone in

flexible regions of the RNA.[6][7]

icSHAPE (in vivo Click-Selective 2'-Hydroxyl Acylation and Profiling of RNA Structures): A

variation of SHAPE that uses a modified chemical probe (NAI-N3) allowing for the

enrichment of modified RNAs, which can improve the signal-to-noise ratio.[8][9]

PARS (Parallel Analysis of RNA Structure): Uses enzymes—RNase V1 (cleaves double-

stranded RNA) and S1 nuclease (cleaves single-stranded RNA)—to deduce RNA structure.

While powerful, its in vivo application is limited as the enzymes are not cell-permeable.[10]

[11]

Quantitative Comparison of Techniques
The selection of an appropriate in vivo RNA structure probing technique depends on the

specific research question, the RNA of interest, and the experimental system. The following

table summarizes the key quantitative and qualitative features of the leading methods.
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Feature DMS-MaP-seq SHAPE-MaP icSHAPE PARS

Probe Type Chemical (DMS)
Chemical (e.g.,

1M7, NAI)

Chemical (NAI-

N3)

Enzymatic

(RNase V1, S1)

Target

Nucleotides

Unpaired A and

C

All 4 nucleotides

(reports on

backbone

flexibility)

All 4 nucleotides

(reports on

backbone

flexibility)

All 4 nucleotides

Cell Permeability High High High
Low (not suitable

for in vivo)

Resolution Single nucleotide Single nucleotide Single nucleotide Single nucleotide

Readout RT mutations RT mutations
RT stops or

mutations
RT stops

Signal-to-Noise High Moderate to High
High (due to

enrichment)
Variable

Bias/Artifacts

Can be

influenced by

protein binding.

[3]

Can be

influenced by

protein binding

and RNA

modifications.

Can be

influenced by

protein binding

and RNA

modifications.

Enzyme

accessibility can

be biased;

potential for

over-digestion.

[11]

Primary

Application

Secondary

structure of A

and C bases.

Secondary and

tertiary structure

information.

Secondary and

tertiary structure,

RBP footprints.

[12]

In vitro

secondary

structure.

Experimental Workflow and Methodologies
The general workflow for chemical probing-based in vivo RNA structure analysis involves

several key steps, from cell treatment to data analysis.
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In Vivo Steps

Library Preparation

Data Analysis

1. Cell Culture and Treatment
with Probing Reagent (e.g., DMS, NAI)

2. Quenching of Reaction

3. Total RNA Extraction

4. Reverse Transcription (RT)
(Introduces mutations or stops)

5. Library Construction
(e.g., ligation of adapters)

6. PCR Amplification

7. High-Throughput Sequencing

8. Data Processing and Alignment

9. Calculation of Reactivity Scores

10. RNA Structure Modeling

Click to download full resolution via product page

Generalized workflow for in vivo RNA structure probing.
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Detailed Experimental Protocols
DMS-MaP-seq Protocol Summary:

Cell Treatment: Log-phase cells are treated with DMS in a fume hood.[13] DMS is highly

toxic and requires appropriate safety precautions.[13][14]

Quenching: The DMS reaction is quenched, typically with β-mercaptoethanol.

RNA Extraction: Total RNA is isolated from the treated cells.

Reverse Transcription: A reverse transcriptase that reads through DMS-modified bases,

introducing mutations (primarily G to A for modified C, and T to C for modified A), is used to

generate cDNA.[5]

Library Preparation and Sequencing: The resulting cDNA is used to prepare a sequencing

library. Both targeted (for specific RNAs) and genome-wide approaches are possible.[14][15]

Data Analysis: Sequencing reads are aligned to the reference transcriptome, and mutation

rates at each position are calculated to determine DMS reactivity.

SHAPE-MaP and icSHAPE Protocol Summary:

Cell Treatment: Cells are treated with a SHAPE reagent (e.g., 1M7, NAI, or NAI-N3 for

icSHAPE).[6][7]

RNA Extraction: Total RNA is extracted.

icSHAPE Enrichment (for icSHAPE only): The azide group on NAI-N3 allows for biotinylation

via click chemistry, enabling the enrichment of modified RNA fragments.[9]

Reverse Transcription: A key step in SHAPE-MaP involves using a reverse transcriptase

under conditions (often with Mn2+) that cause it to misincorporate nucleotides at the site of

the 2'-O-adduct, creating mutations in the cDNA.[16]

Library Preparation and Sequencing: Libraries are prepared from the cDNA and sequenced.

[16]
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Data Analysis: Mutation rates are calculated and normalized to generate SHAPE reactivity

profiles, which reflect the flexibility of each nucleotide.

Signaling Pathways and Logical Relationships
The interpretation of in vivo structure probing data often involves considering the cellular

context, such as the presence of RNA-binding proteins (RBPs) that can influence RNA

structure.

RNA State in the Cell

Chemical Probing

Unbound RNA
(Intrinsic Structure)

High Reactivity
(Flexible/Unpaired)

Modification

RBP-Bound RNA

Low Reactivity
(Structured/Protected)

Protection

High Mutation Rate
(e.g., SHAPE-MaP) Low Mutation Rate

Click to download full resolution via product page

Interpreting reactivity data in the context of RBP binding.

A decrease in reactivity at a specific site in an in vivo experiment compared to an in vitro

experiment can indicate that the site is protected by an RBP or involved in a tertiary interaction.

[17][18]

Concluding Remarks
The choice of an in vivo RNA structure probing technique is a critical decision in experimental

design. DMS-MaP-seq provides precise information on the pairing status of adenines and

cytosines. SHAPE-based methods, including SHAPE-MaP and icSHAPE, offer a broader view
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of RNA backbone flexibility for all four nucleotides. icSHAPE further enhances this by providing

a cleaner signal through the enrichment of modified RNAs.[8] While enzymatic methods like

PARS are highly informative for in vitro studies, their application in living cells is constrained by

the cell impermeability of the enzymatic probes.[11] By carefully considering the principles and

protocols outlined in this guide, researchers can select the most appropriate method to

illuminate the intricate world of in vivo RNA structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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